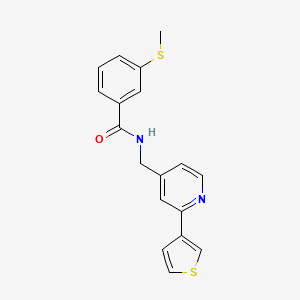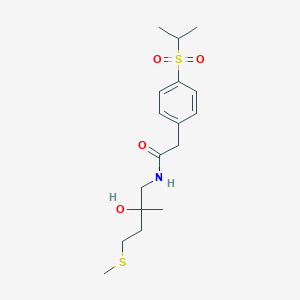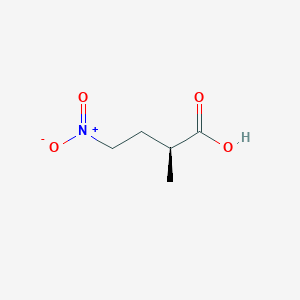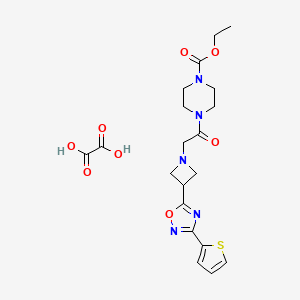
3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H16N2OS2 and its molecular weight is 340.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Drug Development
3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been studied for its potential in anticancer drug development. For instance, a related compound, MGCD0103, was designed and evaluated for its ability to selectively inhibit histone deacetylases (HDACs) 1-3 and 11, which are crucial in cancer cell proliferation and apoptosis. MGCD0103, showing significant antitumor activity in vivo, entered clinical trials, indicating the potential of similar compounds in cancer treatment (Zhou et al., 2008).
Quality Control in Pharmaceutical Compounds
The compound has relevance in quality control within pharmaceuticals. For example, nonaqueous capillary electrophoresis was developed to separate imatinib mesylate (IM) and related substances, including compounds similar to this compound. This method is significant for maintaining the quality of pharmaceutical compounds (Ye et al., 2012).
Synthesis of Anti-inflammatory Agents
Research targeting novel molecules as potential anti-inflammatory agents led to the synthesis of compounds based on this compound. This synthesis was influenced by the anti-inflammatory activity of structurally related molecules, indicating its potential application in developing new anti-inflammatory drugs (Moloney, 2001).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
The compound's analogs have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition is crucial in cancer therapy, especially in inhibiting tumor angiogenesis, highlighting its potential in cancer treatment (Borzilleri et al., 2006).
Synthesis of Functionalized Thieno[2,3-b]pyridines
The compound has been used in the synthesis of functionalized thieno[2,3-b]pyridines, a class of compounds with various applications in medicinal chemistry. These syntheses explore the compound's reactivity and potential in developing new pharmacologically active molecules (Abdelrazek et al., 2008).
Development of Luminescent Materials
Related compounds have been studied for their luminescent properties, which can be utilized in developing new materials for various applications, including optoelectronics and sensing technologies (Srivastava et al., 2017).
Development of Fluorescent Probes
The structural analogs of this compound have been used to develop reaction-based fluorescent probes. These probes are significant in chemical, biological, and environmental sciences for detecting specific compounds or ions with high sensitivity and selectivity (Wang et al., 2012).
Eigenschaften
IUPAC Name |
3-methylsulfanyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-22-16-4-2-3-14(10-16)18(21)20-11-13-5-7-19-17(9-13)15-6-8-23-12-15/h2-10,12H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNUGAUQRVTOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)
![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B2490938.png)

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)

![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)


![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)
